molecular formula C12H18N2OS2 B5059991 N-cyclohexyl-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide

N-cyclohexyl-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide

Cat. No. B5059991
M. Wt: 270.4 g/mol
InChI Key: CELWZDXDEBQSCG-UHFFFAOYSA-N
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Description

Compounds containing thiazole and acetamide groups are of significant interest in medicinal chemistry due to their diverse biological activities. They have been explored for their potential in various therapeutic applications, including antimicrobial, antitumor, and anti-diabetic properties. The thiazole ring, a heterocyclic compound containing both sulfur and nitrogen, is known for its stability and bioactivity, making it a core structure in drug design. Similarly, acetamide functionalities are often explored for their bioactive potential, contributing to the compound's solubility and pharmacokinetic properties.

Synthesis Analysis

The synthesis of thiazole-containing compounds typically involves cyclization reactions that form the thiazole ring, followed by functionalization to introduce various substituents, including the acetamide group. For example, the synthesis of thiazole derivatives can be achieved by condensing α-haloketones with thiourea, followed by alkylation or acylation to introduce the acetamide functionality (Ö. Ekici et al., 2020)(Ekici, 2020).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their structure and the biological system they interact with . Some thiazole derivatives have been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Future Directions

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and synthesis of new thiazole derivatives with improved efficacy and lesser side effects .

properties

IUPAC Name

N-cyclohexyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS2/c1-9-7-16-12(13-9)17-8-11(15)14-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELWZDXDEBQSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide

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